(4R,5R)-4,5-Dihydroxyhexanal

Description

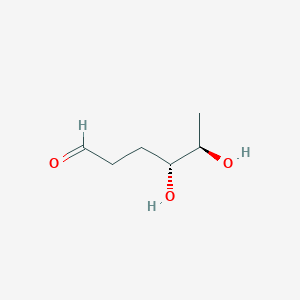

(4R,5R)-4,5-Dihydroxyhexanal is a chiral hydroxyaldehyde featuring a six-carbon backbone with vicinal diol groups (hydroxyls at C4 and C5) in the (R,R) configuration and an aldehyde group at C1. Its molecular formula is C₆H₁₂O₃, with a calculated molecular weight of 134.12 g/mol. The vicinal diol moiety enhances water solubility and may facilitate interactions with biological targets, as seen in related compounds .

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(4R,5R)-4,5-dihydroxyhexanal |

InChI |

InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6-/m1/s1 |

InChI Key |

XXIHHRIZGBRENI-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@H]([C@@H](CCC=O)O)O |

Canonical SMILES |

CC(C(CCC=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4,5-Dihydroxyhexanal can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of hex-2-enal using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) as the oxidizing agent and a chiral ligand to induce the desired stereochemistry. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions.

Another method involves the reduction of (4R,5R)-4,5-dihydroxyhexanoic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH4). This reduction process converts the carboxylic acid group into an aldehyde group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric dihydroxylation processes using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Aldol Condensation Reactions

(4R,5R)-4,5-Dihydroxyhexanal participates in aldol reactions as both a nucleophile (enolate donor) and electrophile (aldehyde acceptor). Key findings include:

-

Crossed Aldol Additions :

-

Catalyzed by engineered FSA (D-fructose-6-phosphate aldolase) variants , the compound reacts with α-hydroxyaldehydes (e.g., glycolaldehyde) to form syn-diastereomers with >90% enantiomeric excess (ee) .

-

Example: Reaction with 3-pentanone under FSA D6E catalysis yields (4S,5R)-configured adducts exclusively (Table 1) .

-

-

Self-Aldol Trimerization :

Table 1: Aldol Reaction Outcomes with this compound

| Catalyst | Substrate | Product Configuration | Yield (%) | ee (%) |

|---|---|---|---|---|

| FSA D6E | 3-Pentanone | (4S,5R)-syn | 85 | 96 |

| DERATma | Glycolaldehyde | (2S,4R)-syn | 47 | 84 |

| FSA A165G | Ethanal | (3R,5R)-anti | 35 | 90 |

Oxidation and Reduction Pathways

The aldehyde and hydroxyl groups undergo selective transformations:

-

Oxidation :

-

The aldehyde group oxidizes to a carboxylic acid using CrO₃/H₂SO₄ , forming (4R,5R)-4,5-dihydroxyhexanoic acid, a precursor for lactones.

-

Enzymatic oxidation via alcohol dehydrogenases selectively targets primary hydroxyl groups.

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol, yielding (4R,5R)-hexan-1,4,5-triol, useful in polymer synthesis.

-

Enzymatic Transformations

Biocatalytic methods leverage stereochemical fidelity:

-

DERA (2-deoxyribose-5-phosphate aldolase) Catalysis :

-

FSA Variants :

Stereochemical Influence on Reactivity

The (4R,5R) configuration dictates reaction outcomes:

-

Syn vs. Anti Selectivity :

-

Steric Effects :

Scientific Research Applications

(4R,5R)-4,5-Dihydroxyhexanal has several scientific research applications across different fields:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

Industry: It is utilized in the production of fine chemicals and as a starting material for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-Dihydroxyhexanal involves its interaction with specific molecular targets and pathways. The hydroxyl groups and aldehyde functionality allow it to participate in various biochemical reactions, including enzyme-catalyzed processes. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different metabolites. These interactions can influence cellular processes and metabolic pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include hydroxyaldehydes with varying hydroxyl group positions, stereochemistry, and chain lengths. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Hydroxyl Group Count and Position: The target compound has two hydroxyls, whereas Rhamnose () has four, significantly increasing its hydrophilicity. The compound in contains multiple hydroxyls and glycosidic bonds, leading to a much higher molecular weight (610.52 vs. 134.12) .

- Stereochemical Influence : The (R,R) configuration in this compound mirrors that in platinum complexes (), where stereochemistry is critical for biological activity and solubility .

Physicochemical Properties

Solubility and Reactivity

- This compound : Predicted to exhibit moderate-to-high water solubility due to its diol and aldehyde groups. The aldehyde group may render it reactive in nucleophilic addition reactions.

- Rhamnose: High water solubility (∼500 g/L at 20°C) due to four hydroxyls, but its aldehyde group is typically cyclized in solution (hemiacetal formation) .

- Platinum Complexes () : Enhanced water solubility compared to heptaplatin, attributed to the (4R,5R)-dihydroxy backbone and hydrophilic counterions .

Stability

- The aldehyde group in this compound may lead to oxidation or polymerization under basic or oxidative conditions. In contrast, Rhamnose’s cyclic hemiacetal form stabilizes the aldehyde, reducing reactivity .

Q & A

Q. How can the stereochemical configuration of (4R,5R)-4,5-dihydroxyhexanal be experimentally confirmed?

To determine the stereochemistry, use a combination of NMR spectroscopy (e.g., NOESY or H-H coupling constants) and X-ray crystallography . For example, derivatives like (4R,5R)-dihydrooxazole compounds (e.g., dihydrooxazol-4-yl methanol) have been structurally validated via X-ray diffraction . Polarimetry can also corroborate optical activity if the compound is chiral .

Q. What synthetic routes are available for preparing this compound with high enantiomeric excess?

A common approach involves stereoselective oxidation of hexanal precursors using chiral catalysts. For instance, (4R,5R)-configured intermediates in S-naproxen synthesis were achieved via bromination and hydrolysis of dimethyl tartrate-derived dioxolane esters, yielding >95% enantiomeric purity . Enzymatic methods (e.g., ketoreductases) may also be employed for hydroxylation .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies should assess temperature, pH, and solvent effects. Hydroxyaldehyde derivatives are prone to hydration or dimerization in aqueous media. Store the compound at -20°C under inert gas (N) in anhydrous solvents (e.g., DMF or THF) to minimize degradation. Analytical HPLC or TLC can monitor purity over time .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in catalytic systems be resolved?

Discrepancies in catalytic activity (e.g., asymmetric hydrogenation) may arise from ligand stereochemistry or solvent polarity. For example, palladium catalysts with (4R,5R)-dioxolane-phosphine ligands show variable enantioselectivity depending on substituent electronic effects. Use DFT calculations to model transition states and validate with kinetic studies (e.g., Eyring plots) .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

Optimize protecting group strategies (e.g., acetonides or silyl ethers) to prevent side reactions. In the synthesis of imidazoline derivatives, (4R,5R)-diphenylethylenediamine templates improved regioselectivity by steric shielding. Reaction monitoring via in-situ IR or LC-MS helps identify bottlenecks (e.g., intermediate hydrolysis) .

Q. How can computational methods predict the biological activity of this compound analogs?

Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., fungal enzymes for echinocandin analogs). Validate predictions with in vitro assays (e.g., MIC tests for antifungal activity). Structural analogs like 1-[(4R,5R)-dihydroxy-L-ornithine]echinocandin B show bioactivity correlated with hydroxyl group orientation .

Data Analysis and Experimental Design

Q. What analytical techniques differentiate this compound from its diastereomers?

Q. How to design experiments to study the role of this compound in chiral induction?

Conduct asymmetric aldol reactions using the compound as a chiral auxiliary. Compare enantioselectivity with (4S,5S) or meso analogs. Kinetic resolution studies (e.g., using Burkholderia cepacia lipase) can quantify stereochemical influence .

Contradiction Management

Q. How to address inconsistencies in reported synthetic yields of this compound derivatives?

Re-evaluate reaction conditions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.